molecular formula C7H8ClF3N2 B13898296 [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride

Cat. No.: B13898296
M. Wt: 212.60 g/mol
InChI Key: LZKXOKUJHBEUNW-UHFFFAOYSA-N
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Description

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine; hydrochloride is a fluorinated aromatic hydrazine derivative characterized by a difluoromethyl group at the 2-position and a fluorine atom at the 4-position of the phenyl ring. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing and lipophilicity-enhancing effects of fluorine substituents, which can improve bioavailability and metabolic stability .

Properties

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.60 g/mol

IUPAC Name

[2-(difluoromethyl)-4-fluorophenyl]hydrazine;hydrochloride

InChI

InChI=1S/C7H7F3N2.ClH/c8-4-1-2-6(12-11)5(3-4)7(9)10;/h1-3,7,12H,11H2;1H

InChI Key

LZKXOKUJHBEUNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(F)F)NN.Cl

Origin of Product

United States

Preparation Methods

Introduction of Difluoromethyl Group

  • Late-stage difluoromethylation techniques have been developed to introduce the -CF2H group onto aromatic rings. These methods often involve coupling aryl halides with difluoromethylating agents such as ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation to yield difluoromethyl-substituted arenes.
  • This step is typically carried out on aryl iodides or bromides bearing a fluorine substituent at the 4-position to afford 2-(difluoromethyl)-4-fluoro substituted intermediates.

Formation of Hydrazine Moiety

  • The hydrazine group can be introduced by converting the corresponding aniline derivative into the hydrazine via diazotization and reduction, as described in section 2.
  • Alternatively, hydrazine hydrate can be reacted with suitably substituted aryl halides (e.g., 2-bromo-4-fluorodifluoromethylbenzene) under controlled conditions to form the hydrazine derivative.

Conversion to Hydrochloride Salt

  • The free hydrazine is typically converted to its hydrochloride salt by acidification with hydrochloric acid, facilitating isolation and purification.

Representative Experimental Procedure (Hypothetical Integration)

Based on the amalgamation of the above methods, a plausible preparation sequence is:

Step Reagents/Conditions Description
1. Difluoromethylation 4-fluoroaryl iodide + ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, Pd-catalyst, base, solvent, heat Formation of 2-(difluoromethyl)-4-fluoroaryl intermediate
2. Hydrolysis & Decarboxylation Acidic or thermal treatment Conversion to 2-(difluoromethyl)-4-fluoroaniline
3. Diazotization NaNO2 + HCl, 0-5 °C Formation of diazonium salt
4. Reduction Sodium pyrosulfite, pH 7-9, 10-35 °C, then 60-80 °C Reduction to 2-(difluoromethyl)-4-fluorophenylhydrazine
5. Acidification HCl addition, filtration, drying Isolation of hydrazine hydrochloride salt

Data Table Summarizing Key Parameters in Preparation

Parameter Typical Range/Value Impact on Product
Diazotization Temp 0–5 °C Stabilizes diazonium salt, prevents decomposition
Reduction Agent Sodium pyrosulfite Efficient, short reaction time, high purity
Reduction pH 7–9 (initial), 6–8 (reinforced) Optimal for reduction kinetics and selectivity
Reduction Temp 10–35 °C (initial), 60–80 °C (reinforced) Controls reaction rate and product purity
Acidification Temp 50–90 °C Promotes crystallization of hydrochloride salt
Reaction Time Diazotization 5 min; Reduction ~30 min; Acidification 30 min Balances yield and purity

Research Discoveries and Improvements

  • Use of sodium pyrosulfite as a reducing agent in diazonium salt reduction significantly reduces reaction time from hours to approximately 30 minutes while achieving product purity above 98%.
  • Reinforced reduction step at elevated temperatures (60–80 °C) further enhances yield and purity.
  • Acidification with hydrochloric acid under controlled temperature facilitates formation of crystalline hydrazine hydrochloride with good flow properties, aiding purification.
  • Late-stage difluoromethylation strategies enable the introduction of the difluoromethyl group onto fluorophenyl rings with high selectivity and mild conditions, which is crucial for sensitive hydrazine derivatives.
  • Hydrazine hydrate usage in nucleophilic aromatic substitution reactions with halogenated aromatic compounds is a practical alternative route, especially for complex substituted phenylhydrazines.

Chemical Reactions Analysis

Types of Reactions

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated phenyl oxides, while reduction can produce difluoromethylated amines .

Scientific Research Applications

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine hydrochloride is a chemical compound with the formula C7H8ClF3N2 and a molecular weight of 212.6 . It is available from chemical suppliers like AChemBlock with a purity of 97% . AChemBlock lists its IUPAC name as (2-(difluoromethyl)-4-fluorophenyl)hydrazine hydrochloride and its SMILES notation as NNC1=CC=C(F)C=C1C(F)F.[H]Cl .

While specific applications of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine hydrochloride are not detailed in the provided search results, the search results do highlight some relevant applications of fluorinated compounds in general, and phenylhydrazine derivatives.

Fluorine in drug discovery: Fluorine's incorporation into molecules can significantly alter their properties, impacting drug discovery .

  • Lipophilicity: Difluoromethylbenzene is more lipophilic than phenol .
  • Metabolic Stability: Fluorine can protect molecules from oxidative metabolism and proteolysis .

Phenylhydrazine derivatives: Phenylhydrazine derivatives have applications in the synthesis of various compounds . A continuous flow process has been developed for the synthesis of phenylhydrazine salts and substituted phenylhydrazine salts . Examples of such compounds include phenylhydrazine hydrochloride, (2-fluorophenyl)hydrazine hydrochloride, and (2,3-difluorophenyl)hydrazine hydrochloride .

Difluoromethylation: Late-stage difluoromethylation is an area of interest, with developments in processes based on X–CF2H bond formation (where X is C(sp), C(sp2), C(sp3), O, or N) . A stepwise strategy can be used to access difluoromethylated arenes via the coupling of aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate, followed by hydrolysis and decarboxylation .

Mechanism of Action

The mechanism of action of [2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl and fluorine groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydrazine moiety can participate in redox reactions, further contributing to its bioactivity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Fluorinated phenylhydrazine hydrochlorides vary in reactivity, solubility, and biological activity based on the type, number, and position of substituents. Key analogs include:

Compound Name Substituents CAS Number Key Properties References
4-Fluorophenylhydrazine hydrochloride 4-F 823-85-8 High solubility in polar solvents; used in pyrazole synthesis
2-Fluorophenylhydrazine hydrochloride 2-F 2368-80-1 Ortho-substitution induces steric hindrance, reducing reaction rates
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 2,6-Cl; 4-CF₃ 86398-94-9 Enhanced lipophilicity; used in agrochemical intermediates
(2-Fluoro-4-methylphenyl)hydrazine hydrochloride 2-F; 4-CH₃ 5052-05-1 Methyl group improves stability; meta-substitution alters tautomerism
4-Methoxyphenylhydrazine hydrochloride 4-OCH₃ 19501-58-7 Electron-donating methoxy group decreases acidity

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Increase acidity of the hydrazine NH group, enhancing reactivity in condensation reactions .
  • Fluorine vs.
  • Substituent Position : Para-fluorine (as in 4-Fluorophenylhydrazine hydrochloride) minimizes steric effects compared to ortho-substituted analogs, favoring nucleophilic addition reactions .

Spectral and Tautomeric Behavior

Infrared (IR) spectroscopy reveals distinct structural features:

  • C=S Stretching : Observed at 1243–1258 cm⁻¹ in hydrazinecarbothioamides (e.g., compounds [4–6] in ) but absent in triazole derivatives, confirming cyclization .
  • NH Stretching : Bands at 3150–3414 cm⁻¹ indicate the presence of hydrazine NH groups, with shifts depending on substituent electronegativity .

The target compound’s difluoromethyl group likely suppresses tautomerism compared to thiol-thione equilibria observed in triazole derivatives (e.g., compounds [7–9] in ) .

Biological Activity

[2-(Difluoromethyl)-4-fluoro-phenyl]hydrazine;hydrochloride is a chemical compound notable for its unique structural features, including a hydrazine functional group and fluorinated substituents. The presence of difluoromethyl and fluoro groups enhances its potential applications in medicinal chemistry, particularly in drug development. This article aims to explore the biological activity of this compound through various research findings, case studies, and structure-activity relationship (SAR) analyses.

  • IUPAC Name : [2-(difluoromethyl)-4-fluorophenyl]hydrazine hydrochloride
  • CAS Number : 2702641-53-8
  • Molecular Formula : C7H8ClF3N2
  • Molecular Weight : 212.6 g/mol

Biological Activity Overview

The biological activity of this compound can be attributed to its interaction with various biological macromolecules, including proteins and nucleic acids. Computational methods are often employed to predict its activity profile based on structure-activity relationships.

Studies indicate that the fluorinated groups in the compound may enhance its metabolic stability and bioactivity. These properties influence how the compound interacts with biological targets, potentially leading to therapeutic effects or toxicological concerns.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies focus on how modifications to the molecular structure affect biological activity. The following table summarizes some related compounds and their unique properties:

Compound NameStructural FeaturesUnique Properties
4-FluorophenylhydrazineContains a fluoro group on a phenyl ringKnown for anti-cancer properties
2-(Trifluoromethyl)phenylhydrazineContains trifluoromethyl instead of difluoromethylExhibits enhanced lipophilicity
3-(Difluoromethyl)phenylhydrazineSimilar difluoromethyl substitutionPotentially distinct biological activity profile

The strategic arrangement of fluorinated groups in this compound may confer distinct electronic properties that influence its reactivity and interactions compared to other hydrazines.

Case Studies and Research Findings

  • Inhibitory Effects on Enzymes : Research has shown that fluorinated derivatives can exhibit potent inhibitory effects on enzymes such as aromatase and steroid sulfatase. For instance, imidazole derivatives with similar structural motifs have demonstrated IC50 values in the nanomolar range against these enzymes, suggesting potential applications in cancer therapy .
  • Histone Deacetylase (HDAC) Inhibition : Studies focusing on fluorinated compounds have indicated that the introduction of fluorine can enhance the potency of HDAC inhibitors. Compounds with multiple fluorinations have shown increased efficacy against HDAC isoenzymes, indicating a promising avenue for developing selective HDAC inhibitors .
  • Fluorination Impact on Biological Activity : A review highlighted that fluorination significantly impacts the biological activity of compounds by altering their lipophilicity and solubility. This change can lead to improved permeability across biological membranes, which is crucial for drug efficacy .

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